molecular formula C7H4F2I2O B14051097 1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene

Cat. No.: B14051097
M. Wt: 395.91 g/mol
InChI Key: LJKMEASMSOHRGV-UHFFFAOYSA-N
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Description

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative. . The fluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of iodine and fluorine atoms can influence the reactivity and selectivity of the compound. The fluoromethoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both iodine and fluorine atoms, as well as the fluoromethoxy group.

Properties

Molecular Formula

C7H4F2I2O

Molecular Weight

395.91 g/mol

IUPAC Name

1-fluoro-3-(fluoromethoxy)-2,5-diiodobenzene

InChI

InChI=1S/C7H4F2I2O/c8-3-12-6-2-4(10)1-5(9)7(6)11/h1-2H,3H2

InChI Key

LJKMEASMSOHRGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)I)F)I

Origin of Product

United States

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